3-Amino-2'-methylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method for synthesizing 3-Amino-2'-methylbiphenyl involves the nitration of o-toluidine to form 3-nitro-o-toluidine, followed by reduction to yield the desired aniline derivative.
Palladium-Catalyzed Amination: Another method involves the Buchwald-Hartwig amination, where o-tolyl halides react with aniline in the presence of a palladium catalyst and suitable ligands.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or direct amination of halogenated aromatic compounds using transition metal catalysts. These methods are optimized for high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitroso compounds.
Reduction: It can be reduced to form various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-Amino-2'-methylbiphenyl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-2'-methylbiphenyl depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, it can act as a ligand, binding to specific proteins and altering their function. In industrial applications, its chemical reactivity is harnessed to produce desired products through controlled reactions.
Comparison with Similar Compounds
Aniline (C6H5NH2): The simplest aromatic amine, used widely in the chemical industry.
o-Toluidine (2-methylaniline): Similar structure with the methyl group at the ortho position, used in dye synthesis.
p-Toluidine (4-methylaniline): Methyl group at the para position, also used in dye and pigment production.
Uniqueness of 3-Amino-2'-methylbiphenyl: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other aniline derivatives may not be suitable.
Properties
IUPAC Name |
3-(2-methylphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKSSQACZWHPED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400745-54-2 |
Source
|
Record name | 400745-54-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.